Home > Products > Screening Compounds P112072 > (S)-alpha-Fluoromethylhistidine HCl
(S)-alpha-Fluoromethylhistidine HCl - 81839-27-2

(S)-alpha-Fluoromethylhistidine HCl

Catalog Number: EVT-281592
CAS Number: 81839-27-2
Molecular Formula: C7H12Cl2FN3O2
Molecular Weight: 260.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-alpha-Fluoromethylhistidine HCl is a potent irreversible histidine decarboxylase (HDC) inhibitor and glutathione S-transferase inhibitor.
Source and Classification

(S)-alpha-Fluoromethylhistidine hydrochloride is classified as a biochemically active compound, specifically a histidine decarboxylase inhibitor. It has been synthesized and studied for its effects on glutathione S-transferase activity, indicating its relevance in drug metabolism and detoxification processes. The compound is commercially available from various suppliers, including BioCat GmbH and MedKoo Biosciences, with catalog numbers indicating its specific formulations .

Synthesis Analysis

The synthesis of (S)-alpha-Fluoromethylhistidine hydrochloride has been achieved using several methods. A notable approach involves the use of methyl 2-aziridinyl-3-(N-triphenylmethyl-4-imidazolyl) propionate reacted with hydrogen fluoride in pyridine. This method has been reported to yield (S)-alpha-Fluoromethylhistidine di-hydrochloride with an experimental yield of approximately 57% .

Key parameters for synthesis include:

  • Reagents: Methyl 2-aziridinyl-3-(N-triphenylmethyl-4-imidazolyl) propionate, hydrogen fluoride, pyridine.
  • Conditions: Refluxing under controlled temperature and stirring for optimal reaction time.
  • Purification: The product is typically purified through recrystallization or chromatography techniques to ensure high purity levels necessary for biological assays.
Molecular Structure Analysis

The molecular structure of (S)-alpha-Fluoromethylhistidine hydrochloride can be described by its chemical formula C11H13ClFN2O2C_11H_{13}ClFN_2O_2 and a molecular weight of approximately 248.69 g/mol. Its structure features an alpha-fluoromethyl group attached to the imidazole ring of histidine, which is crucial for its inhibitory activity against histidine decarboxylase.

Structural Characteristics:

  • Functional Groups: The presence of a fluoromethyl group enhances the compound's reactivity and specificity towards the target enzyme.
  • Chirality: The (S) configuration indicates that this isomer exhibits greater biological activity compared to its (R) counterpart, emphasizing the importance of stereochemistry in drug design .
Chemical Reactions Analysis

(S)-alpha-Fluoromethylhistidine hydrochloride primarily participates in reactions where it acts as an inhibitor of histidine decarboxylase. This inhibition leads to decreased levels of histamine, which can have therapeutic implications in conditions such as allergies and gastric ulcers.

Key Reactions:

  • Inhibition Mechanism: The compound binds irreversibly to the active site of histidine decarboxylase, blocking substrate access and preventing the conversion of histidine to histamine.
  • Interactions with Glutathione S-transferase: Recent studies have shown that (S)-alpha-Fluoromethylhistidine also inhibits glutathione S-transferase activity, suggesting potential off-target effects that could influence drug metabolism .
Mechanism of Action

The mechanism of action of (S)-alpha-Fluoromethylhistidine hydrochloride involves its irreversible binding to the active site of histidine decarboxylase. By forming a stable complex with the enzyme, it effectively reduces the production of histamine from histidine.

Detailed Mechanism:

  1. Binding: The fluoromethyl group interacts with key amino acid residues within the enzyme's active site.
  2. Inhibition: This binding prevents the substrate from accessing the catalytic site, leading to a decrease in enzymatic activity.
  3. Physiological Effects: The reduction in histamine levels can modulate various physiological responses, including allergic reactions and gastric acid secretion.
Physical and Chemical Properties Analysis

(S)-alpha-Fluoromethylhistidine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are crucial for determining the appropriate storage conditions and handling procedures for laboratory use .

Applications

(S)-alpha-Fluoromethylhistidine hydrochloride has several scientific applications:

  1. Biochemical Research: Used extensively in studies investigating histamine metabolism and neurotransmission.
  2. Pharmacological Studies: Investigated as a potential therapeutic agent in conditions related to excessive histamine production, such as allergies or gastric ulcers .
  3. Drug Development: Its role as an inhibitor provides insights into designing new drugs targeting similar pathways involved in neurotransmitter regulation.
Introduction to (S)-alpha-Fluoromethylhistidine HCl in Academic Research

Historical Development and Discovery of α-Fluoromethylhistidine as a Histidine Decarboxylase Inhibitor

(S)-alpha-Fluoromethylhistidine (FMH), typically used as its dihydrochloride salt, was developed in the late 20th century as a mechanism-based irreversible inhibitor targeting L-histidine decarboxylase (HDC; EC 4.1.1.22). This enzyme catalyzes the conversion of L-histidine to histamine, a critical biogenic amine. FMH belongs to the fluoromethyl ketone class of compounds, designed to exploit the catalytic mechanism of HDC. Its irreversible inhibition occurs through a covalent linkage between FMH and a serine residue (Ser-321) within the enzyme's active site, forming a stable adduct that permanently inactivates HDC [2] [7].

Early biochemical studies demonstrated FMH's exceptional specificity for HDC over other decarboxylases (e.g., aromatic L-amino acid decarboxylase). This selectivity arises from structural mimicry of histidine’s substrate geometry, allowing precise docking into HDC’s catalytic pocket. In vitro kinetic analyses confirmed a potency (Ki ≈ 10−8 M) orders of magnitude higher than earlier reversible inhibitors [2]. Crucially, FMH’s effects are tissue-dependent: A single dose depletes neuronal and gastric histamine within hours but requires chronic administration (e.g., 50 mg/kg/day for 7–13 days in rats) to reduce mast cell histamine pools significantly. This temporal distinction enabled researchers to dissect cell-type-specific functions of histamine in physiological systems [2] [3].

The compound’s discovery revolutionized histamine research by providing the first tool for sustained histamine depletion without mast cell degranulation. Prior agents (e.g., compound 48/80) non-specifically released histamine, causing confounding systemic effects. FMH’s target specificity facilitated foundational studies linking histamine to gastric secretion, neuroendocrinology, and arousal [2] [7].

Table 1: Key Compounds in Histaminergic Pathway Research

Compound NamePrimary TargetPharmacological Role
(S)-alpha-FluoromethylhistidineHistidine decarboxylase (HDC)Irreversible HDC inhibitor
ThioperamideHistamine H3 receptorH3 receptor antagonist/inverse agonist
MetoprineHistamine N-methyltransferaseHNMT inhibitor
PitolisantHistamine H3 receptorH3 receptor inverse agonist (approved drug)

Table 2: Tissue-Specific Depletion of Histamine by FMH

Tissue/Cell TypeDepletion OnsetAdministration Regimen
Neuronal (CNS)2–4 hoursSingle dose (≥25 mg/kg, i.p.)
Enterochromaffin-like (gastric)6 hoursSingle dose (50 mg/kg, i.p.)
Mast cells7–13 daysRepeated daily dosing (50 mg/kg)

Pharmacological Significance in Modulating Histaminergic Pathways

FMH’s utility in elucidating histamine-dependent physiology spans multiple organ systems, with profound implications for understanding cardiovascular regulation, neurobehavior, and cognition:

  • Sympathetic Nervous System & Hypertension: Chronic FMH administration (50 mg/kg/day for 13 days) in rats induces arterial hypertension (+25–30% mean arterial pressure) and tachycardia. This correlates with reduced urinary histamine excretion, sodium retention, and elevated renal catecholamines, indicating heightened sympathetic tone. Activation of the renin-angiotensin-aldosterone system (RAAS) further exacerbates hypertension. Footshock stress tests revealed peripheral sympathetic facilitation—enhanced hemodynamic responses after intraperitoneal (i.p.) FMH, but not intracerebroventricular (i.c.v.) delivery—suggesting peripheral histamine deficiency disrupts autonomic balance [1].

  • Neurobehavioral Modulation: FMH administration (12.5–50 mg/kg, i.p.) in mice reduces locomotor activity and rearing by 40–60%, paralleling decreased brain histamine. Conversely, histamine N-methyltransferase inhibitors (e.g., metoprine) increase locomotion. This demonstrates histamine’s excitatory role in motor circuits. Notably, H3 receptor antagonists (e.g., thioperamide) enhance histamine release but increase locomotion, indicating FMH’s effects stem from presynaptic histamine depletion rather than postsynaptic receptor modulation [5].

  • Wakefulness and Cognition: FMH attenuates wake-promoting effects of H3 receptor inverse agonists (e.g., ciproxifan). In mice pretreated with FMH (50 mg/kg), ciproxifan-induced wakefulness is abolished, confirming histamine synthesis is essential for this response. FMH also impairs long-term memory consolidation in avoidance tasks. This deficit localizes partially to the basolateral amygdala, where histamine potentiates fear memory formation [7] [8].

  • Emerging Off-Target Effects: Recent studies indicate FMH inhibits glutathione S-transferase (GST) isozymes (IC50 ≈ 5–20 µM), potentially via fluoromethyl group reactivity. This suggests FMH may perturb redox signaling independent of HDC inhibition, warranting caution in interpreting pharmacological data [7] [9].

Table 3: Key Neurobehavioral Outcomes of FMH Administration

Physiological ProcessFMH EffectMechanistic Insight
Locomotor activity↓ 40–60% (mice)Depletion of neuronal histamine in motor pathways
Stress-induced CV response↑ Blood pressure/HR (rats)Peripheral sympathetic facilitation & RAAS activation
WakefulnessBlocks ciproxifan-induced arousalHDC-dependent histamine synthesis essential for vigilance
Memory consolidation↓ Avoidance learning (rats)Impairs histamine action in basolateral amygdala

Compounds Mentioned: (S)-alpha-Fluoromethylhistidine HCl, Thioperamide, Metoprine, Pitolisant, Ciproxifan.

Properties

CAS Number

81839-27-2

Product Name

(S)-alpha-Fluoromethylhistidine HCl

IUPAC Name

(2S)-2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride

Molecular Formula

C7H12Cl2FN3O2

Molecular Weight

260.09 g/mol

InChI

InChI=1S/C7H10FN3O2.2ClH/c8-3-7(9,6(12)13)1-5-2-10-4-11-5;;/h2,4H,1,3,9H2,(H,10,11)(H,12,13);2*1H/t7-;;/m1../s1

InChI Key

LIJUCORJKQZTOS-XCUBXKJBSA-N

SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

α-Fluoromethyl-L-histidine dihydrochloride; (S)-alpha-Fluoromethylhistidine 2HCl; (S)-alpha-Fluoromethylhistidine HCl; (S)-alpha-Fluoromethylhistidine dihydrochloride

Canonical SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N.Cl.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@](CF)(C(=O)O)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.